3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, commonly known as ACY-241, is a novel and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression, cell signaling, and protein degradation. ACY-241 has shown promising results in preclinical studies for the treatment of multiple myeloma and other cancers.
Mecanismo De Acción
ACY-241 selectively inhibits 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, which is involved in the regulation of protein degradation and cell signaling pathways. 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide inhibition leads to the accumulation of misfolded proteins and activation of the unfolded protein response (UPR) pathway, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
ACY-241 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the anti-tumor effects of other chemotherapeutic agents. ACY-241 has also been shown to enhance the immune response against cancer cells by increasing the expression of tumor antigens and activating T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ACY-241 is its selectivity for 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, which reduces the risk of off-target effects. ACY-241 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, the limitations of ACY-241 include its limited solubility in aqueous solutions and the potential for drug resistance in cancer cells.
Direcciones Futuras
There are several future directions for the research and development of ACY-241. One direction is to investigate the potential of ACY-241 in combination with other chemotherapeutic agents for the treatment of multiple myeloma and other cancers. Another direction is to develop more potent and selective 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide inhibitors based on the structure of ACY-241. Finally, there is a need to investigate the potential of ACY-241 in other diseases where 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide plays a role, such as neurodegenerative disorders and inflammatory diseases.
Métodos De Síntesis
The synthesis of ACY-241 involves the reaction of cyclopropylamine with 4-bromomethylpyridine to form N-cyclopropyl-N-(pyridin-4-ylmethyl)amine. This intermediate is then reacted with 3-aminobutanamide hydrochloride to form 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide.
Aplicaciones Científicas De Investigación
ACY-241 has been extensively studied in preclinical models of multiple myeloma and other cancers. In vitro studies have shown that ACY-241 inhibits the growth of multiple myeloma cells and induces apoptosis (programmed cell death) in these cells. In vivo studies have shown that ACY-241 inhibits tumor growth and prolongs survival in mouse models of multiple myeloma.
Propiedades
IUPAC Name |
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(14)8-13(17)16(12-2-3-12)9-11-4-6-15-7-5-11/h4-7,10,12H,2-3,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOVUNGGCHYOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.